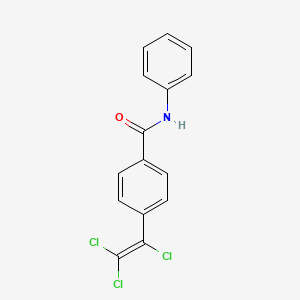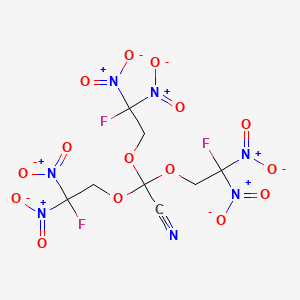
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile is a high-density, insensitive energetic material. This compound is part of a class of fluoronitro compounds known for their applications in energetic materials science. The incorporation of fluorine into nitrated molecules significantly improves their thermal and chemical stability, compatibility with other ingredients of propellants or explosives, and safety profile .
Métodos De Preparación
The synthesis of Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile involves the reaction of cyanuric chloride with fluorodinitroethanol in methylene chloride in the presence of pyridine. This reaction yields the target compound as a viscous yellow oil with a 38% yield . The process is characterized by prolonged refluxing of the mixture, which ensures the formation of the desired product .
Análisis De Reacciones Químicas
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products .
Aplicaciones Científicas De Investigación
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile has several scientific research applications, particularly in the field of energetic materials. Its high density and excellent thermal stability make it a promising ingredient for composite propellants, explosives, and pyrotechnics . The compound’s unique properties also make it suitable for use in metallized formulations, where it can enhance the performance and safety of the final product .
Mecanismo De Acción
The mechanism of action of Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile involves the interaction of its fluoronitro groups with molecular targets. The incorporation of fluorine into the nitrated molecule improves its thermal and chemical stability, which in turn enhances its performance in energetic applications . The compound’s molecular structure allows it to release energy efficiently when subjected to external stimuli, such as heat or shock .
Comparación Con Compuestos Similares
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile can be compared with other similar compounds, such as 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine. Both compounds contain fluoronitro groups, which contribute to their high density and thermal stability . this compound is unique in its specific molecular structure, which provides distinct advantages in certain applications . Other similar compounds include bis(2-fluoro-2,2-dinitroethoxy)acetonitrile and 5,7-diamino-2-nitro-1,2,4-triazolo[1,5-a]-1,3,5-triazine .
Propiedades
Número CAS |
88262-49-1 |
|---|---|
Fórmula molecular |
C8H6F3N7O15 |
Peso molecular |
497.17 g/mol |
Nombre IUPAC |
2,2,2-tris(2-fluoro-2,2-dinitroethoxy)acetonitrile |
InChI |
InChI=1S/C8H6F3N7O15/c9-5(13(19)20,14(21)22)2-31-8(1-12,32-3-6(10,15(23)24)16(25)26)33-4-7(11,17(27)28)18(29)30/h2-4H2 |
Clave InChI |
YPLCUYVPLDPEKS-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(C#N)(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
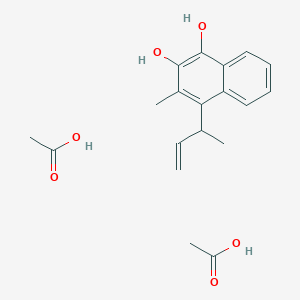

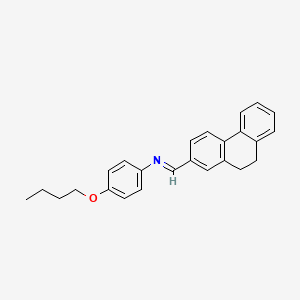
![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
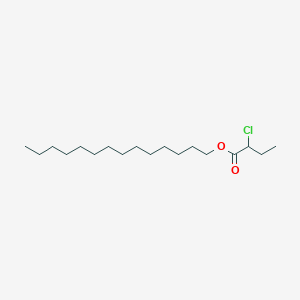

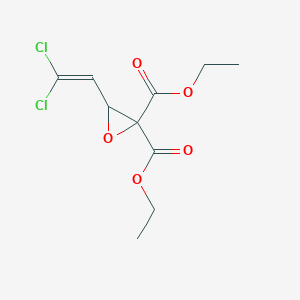
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
